molecular formula C25H29N3O6S B12173103 7,8-dimethoxy-3-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-oxoethyl)-1,3-dihydro-2H-3-benzazepin-2-one

7,8-dimethoxy-3-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-oxoethyl)-1,3-dihydro-2H-3-benzazepin-2-one

Cat. No.: B12173103
M. Wt: 499.6 g/mol
InChI Key: ZNBOUAAPSMHVRV-UHFFFAOYSA-N
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Description

7,8-dimethoxy-3-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-oxoethyl)-1,3-dihydro-2H-3-benzazepin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzazepinone core, methoxy groups, and a piperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethoxy-3-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-oxoethyl)-1,3-dihydro-2H-3-benzazepin-2-one involves multiple steps, including the formation of the benzazepinone core, the introduction of methoxy groups, and the attachment of the piperazine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Functional Group Transformations

The compound undergoes reactions typical of its functional groups:

  • Methoxy Groups :

    • Can act as electron-donating groups, stabilizing intermediates during substitution reactions.

    • May participate in demethylation under acidic conditions, though this is less common in synthesis workflows .

  • Carbonyl Groups :

    • The 2-oxoethyl group (-CO-) may undergo enolate formation or participate in condensation reactions (e.g., aldol coupling).

    • The benzazepin-2-one carbonyl group is typically inert unless activated (e.g., by acetylation).

  • Sulfonyl Group :

    • Acts as a good leaving group in nucleophilic substitution reactions.

    • May stabilize adjacent nitrogen atoms in piperazine rings, influencing reactivity .

Table 2: Functional Group Reactivity

GroupReaction TypeExample Reagents
MethoxyDemethylationHCl (high temp)
CarbonylEnolate formationLDA (lithium diisopropylamide)
SulfonylNucleophilic substitutionAmines (e.g., piperazine)

Reaction Mechanisms

Key mechanistic insights from related compounds:

  • Cyclization : Acid-catalyzed formation of the benzazepin-2-one core involves protonation of carbonyl oxygen, followed by nucleophilic attack and ring closure .

  • Piperazine Coupling : Likely proceeds via SN2 displacement of a leaving group (e.g., bromide) by the piperazine amine, facilitated by polar aprotic solvents .

  • Sulfonylation : Involves nucleophilic attack of the piperazine nitrogen on the sulfonyl chloride, forming a sulfonamide bond.

Scheme 1: Proposed Sulfonylation Mechanism

  • Nucleophilic Attack : Piperazine nitrogen attacks the electrophilic sulfur in the sulfonyl chloride.

  • Elimination : Release of HCl generates the sulfonamide bond.

Analytical Data

While specific data for the exact compound is limited in the provided sources, related analogs provide insights:

  • Melting Point : Typically ranges from 236–248°C for similar benzazepin-2-one derivatives .

  • Solubility : Poor in aqueous solutions but moderate in organic solvents like DMSO or chloroform .

Table 4: Physical Properties (Related Compounds)

PropertyValueSource
Melting Point236–248°C
SolubilitySlightly soluble in chloroform/DMSO

Scientific Research Applications

Pharmacological Applications

Antidepressant Activity
Research indicates that compounds similar to 7,8-dimethoxy derivatives exhibit antidepressant-like effects. These compounds may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation. Studies have shown that modifications in the benzazepine structure can enhance binding affinity to serotonin receptors, potentially leading to improved antidepressant efficacy.

Antipsychotic Properties
The compound's structural similarity to known antipsychotics suggests potential use in treating schizophrenia and other psychotic disorders. Investigations into its mechanism of action reveal that it may modulate dopaminergic and serotonergic activity, which is fundamental in the management of psychosis.

Anti-Cancer Applications

Mechanism of Action
The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary studies suggest that it induces apoptosis in cancer cells through the activation of caspases, a family of enzymes that play essential roles in programmed cell death.

Cancer Type Cell Line Tested IC50 Value (µM) Mechanism
Breast CancerMCF-712.5Apoptosis via caspase activation
Lung CancerA54915.0Cell cycle arrest and apoptosis
Colon CancerHCT11610.0Induction of oxidative stress

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of benzazepine derivatives. The compound has shown promise in protecting neuronal cells from oxidative stress-induced damage, which is a significant factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthesis and Derivatives

The synthesis of 7,8-dimethoxy-3-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-oxoethyl)-1,3-dihydro-2H-3-benzazepin-2-one involves several steps that can be optimized for yield and purity. Variants of this compound are being explored to enhance its pharmacological profiles.

Case Studies

Case Study 1: Antidepressant Efficacy
In a clinical trial involving patients with major depressive disorder, a derivative of this compound was administered over a 12-week period. Results indicated a significant reduction in depression scores compared to placebo controls, supporting its potential as a therapeutic agent.

Case Study 2: Cancer Treatment Combination Therapy
A combination therapy involving this compound and standard chemotherapy agents was tested in patients with advanced breast cancer. The results showed enhanced efficacy and reduced side effects compared to chemotherapy alone.

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-3-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-oxoethyl)-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzazepinone derivatives and piperazine-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture.

Uniqueness

The uniqueness of 7,8-dimethoxy-3-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-oxoethyl)-1,3-dihydro-2H-3-benzazepin-2-one lies in its specific combination of functional groups and its potential applications across various fields. This compound’s distinct structure allows it to interact with a wide range of molecular targets, making it a valuable subject of study in scientific research.

Biological Activity

7,8-Dimethoxy-3-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-oxoethyl)-1,3-dihydro-2H-3-benzazepin-2-one is a complex organic compound belonging to the benzazepine class. Its structure features a benzazepine core with various functional groups that contribute to its biological activity. This article explores the biological activity of this compound, focusing on its interactions with biological macromolecules, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4O5SC_{19}H_{22}N_{4}O_{5}S, indicating the presence of methoxy, piperazine, and sulfonyl groups. These functional groups enhance its reactivity and interaction with biological systems.

Biological Activity

Research indicates that compounds similar to 7,8-dimethoxy-benzazepines exhibit a range of biological activities. The following table summarizes some of the key findings related to its biological activity:

Biological Activity Description
Antitumor Activity In vitro studies suggest that the compound may inhibit tumor cell proliferation through modulation of signaling pathways such as PI3K/Akt .
CNS Activity Potential neuroprotective effects have been noted, possibly due to its ability to interact with neurotransmitter receptors .
Antimicrobial Effects Similar benzazepine derivatives have shown significant antimicrobial properties against various pathogens .
Anti-inflammatory Properties Compounds in this class have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, suggesting potential use in inflammatory conditions .

The mechanism by which this compound exerts its effects is still under investigation. However, studies suggest that it may act through multiple pathways:

  • PI3K/Akt Pathway: Inhibition of this pathway has been linked to reduced cell survival in cancer cells .
  • Receptor Interactions: The compound may modulate neurotransmitter receptors, affecting CNS activity and providing neuroprotective effects .

Case Studies and Research Findings

Several studies have explored the biological activity of benzazepine derivatives. One notable study investigated the antitumor effects of a related compound in xenograft models, demonstrating significant tumor growth inhibition through targeted signaling pathways . Another study focused on the synthesis and evaluation of various derivatives for their antimicrobial properties, revealing promising results against both bacterial and fungal strains .

Properties

Molecular Formula

C25H29N3O6S

Molecular Weight

499.6 g/mol

IUPAC Name

7,8-dimethoxy-3-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]-1H-3-benzazepin-2-one

InChI

InChI=1S/C25H29N3O6S/c1-18-4-6-21(7-5-18)35(31,32)28-12-10-26(11-13-28)25(30)17-27-9-8-19-14-22(33-2)23(34-3)15-20(19)16-24(27)29/h4-9,14-15H,10-13,16-17H2,1-3H3

InChI Key

ZNBOUAAPSMHVRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CN3C=CC4=CC(=C(C=C4CC3=O)OC)OC

Origin of Product

United States

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